molecular formula C14H9ClF3NO2 B2608797 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide CAS No. 369-74-4

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide

Cat. No.: B2608797
CAS No.: 369-74-4
M. Wt: 315.68
InChI Key: MXSJAPIEXXAEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide is a compound known for its unique chemical structure and properties. It contains a trifluoromethyl group, which is known to impart significant pharmacological activity. This compound has been studied for various applications in medicinal chemistry, particularly for its potential analgesic properties .

Biochemical Analysis

Biochemical Properties

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. It has been shown to interact with histone acetyltransferase p300, a key enzyme involved in chromatin remodeling and gene expression regulation . The compound activates the histone acetyltransferase activity of p300/EP300/E1A binding protein, leading to alterations in chromatin acetylation . This interaction highlights the compound’s potential as a therapeutic agent for treating cognitive dysfunction and neurodegenerative diseases .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in certain cell types by modulating the acetylation of the p53 protein . This modulation affects the cell’s ability to undergo programmed cell death, which is crucial for maintaining cellular homeostasis and preventing the proliferation of damaged cells. Additionally, the compound’s impact on chromatin acetylation can lead to changes in gene expression patterns, further influencing cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound activates histone acetyltransferase p300 by binding to its active site, enhancing its enzymatic activity . This activation leads to increased acetylation of histone proteins, resulting in a more relaxed chromatin structure and enhanced gene transcription . The compound’s ability to modulate p300 activity underscores its potential as a tool for studying gene regulation and epigenetic modifications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with minimal degradation over extended periods . Long-term studies have shown that its effects on cellular function can persist, with sustained alterations in gene expression and chromatin acetylation observed in both in vitro and in vivo models . These findings suggest that the compound’s impact on cellular processes is both stable and long-lasting.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and reduce symptoms of neurodegenerative diseases . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with histone acetyltransferase p300 . The compound’s activation of p300 leads to increased acetylation of histone proteins, which in turn affects metabolic flux and metabolite levels within the cell . Additionally, the compound may interact with other enzymes and cofactors involved in chromatin remodeling and gene expression regulation, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is primarily localized to the nucleus, where it interacts with histone acetyltransferase p300 and other chromatin-associated proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments . The compound’s presence in the nucleus allows it to modulate chromatin structure and gene expression effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with salicylic acid derivatives under specific conditions. One common method includes the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The process may include steps like recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide is unique due to its specific trifluoromethyl group, which imparts significant pharmacological activity. This makes it distinct from other similar compounds that may lack this functional group or have different substituents .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-11-6-5-8(7-10(11)14(16,17)18)19-13(21)9-3-1-2-4-12(9)20/h1-7,20H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSJAPIEXXAEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.